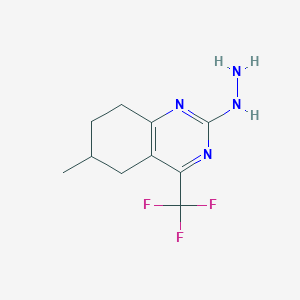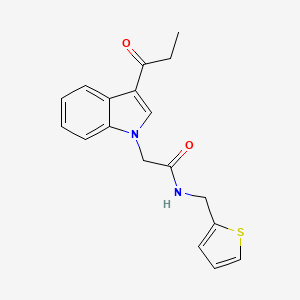
2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(triflioromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinyl group, a methyl group, and a trifluoromethyl group attached to a tetrahydroquinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE typically involves the reaction of 2-chloro-4-(trifluoromethyl)-6-methylpyridine with hydrazine hydrate in ethanol. The reaction mixture is refluxed until the starting material is completely consumed, as indicated by thin-layer chromatography (TLC). The solvent is then removed under vacuum, and the resulting product is extracted with ether and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while reduction may produce hydrazones or amines.
Aplicaciones Científicas De Investigación
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE involves its interaction with molecular targets through its hydrazinyl and trifluoromethyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: Shares a similar structure but lacks the tetrahydroquinazoline ring.
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)quinoline: Similar structure with a quinoline ring instead of a tetrahydroquinazoline ring.
Uniqueness
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is unique due to the presence of both the hydrazinyl and trifluoromethyl groups on a tetrahydroquinazoline ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13F3N4 |
|---|---|
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hydrazine |
InChI |
InChI=1S/C10H13F3N4/c1-5-2-3-7-6(4-5)8(10(11,12)13)16-9(15-7)17-14/h5H,2-4,14H2,1H3,(H,15,16,17) |
Clave InChI |
OYAKIVPMEGGBCM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)C(=NC(=N2)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-({1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11576536.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11576537.png)
![6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11576547.png)
![9-Bromo-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11576548.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B11576549.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576557.png)
![2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B11576565.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576573.png)

![(3E)-3-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11576589.png)
![methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11576591.png)
![7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11576593.png)
![1-(3-Butoxyphenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576596.png)
![N-[(4-fluorophenyl)methyl]-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide](/img/structure/B11576598.png)
